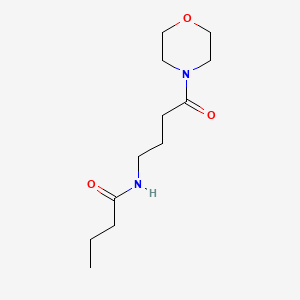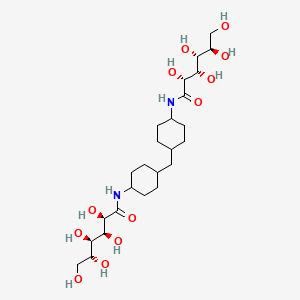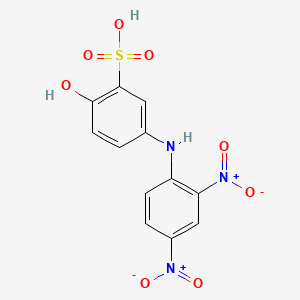
Cobalt(2+) dinickel(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt(2+) dinickel(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate) is a coordination compound with the molecular formula C₁₂H₁₀CoNi₂O₁₄. This compound features a complex structure where cobalt and nickel ions are coordinated with 2-hydroxypropane-1,2,3-tricarboxylate ligands.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cobalt(2+) dinickel(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate) typically involves the reaction of cobalt and nickel salts with 2-hydroxypropane-1,2,3-tricarboxylic acid under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired coordination compound .
Industrial Production Methods
the principles of coordination chemistry and large-scale synthesis of similar compounds suggest that it could be produced using batch or continuous processes with appropriate purification steps .
Chemical Reactions Analysis
Types of Reactions
Cobalt(2+) dinickel(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in the oxidation states of the metal ions.
Reduction: Reduction reactions can also occur, potentially altering the coordination environment of the metal centers.
Substitution: Ligand substitution reactions can take place, where the 2-hydroxypropane-1,2,3-tricarboxylate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH adjustments, and specific solvent systems .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation state complexes, while substitution reactions can yield new coordination compounds with different ligands .
Scientific Research Applications
Cobalt(2+) dinickel(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate) has several scientific research applications, including:
Chemistry: It is used as a model compound to study coordination chemistry and the behavior of mixed-metal complexes.
Biology: The compound’s interactions with biological molecules are of interest for understanding metal ion transport and storage in biological systems.
Mechanism of Action
The mechanism by which cobalt(2+) dinickel(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate) exerts its effects involves the coordination of metal ions with the tricarboxylate ligands. This coordination can influence the electronic properties of the metal centers, affecting their reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other mixed-metal coordination complexes with tricarboxylate ligands, such as:
- Cobalt(2+) dinickel(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)
- Cobalt(2+) dicopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)
- Nickel(2+) dicopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)
Uniqueness
Its mixed-metal nature allows for unique reactivity patterns and interactions that are not observed in single-metal complexes .
Properties
CAS No. |
94232-44-7 |
|---|---|
Molecular Formula |
C12H10CoNi2O14 |
Molecular Weight |
554.52 g/mol |
IUPAC Name |
cobalt(2+);2-hydroxypropane-1,2,3-tricarboxylate;nickel(2+) |
InChI |
InChI=1S/2C6H8O7.Co.2Ni/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 |
InChI Key |
KGKXWYHTIXPVGY-UHFFFAOYSA-H |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Co+2].[Ni+2].[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate]](/img/structure/B12683976.png)



